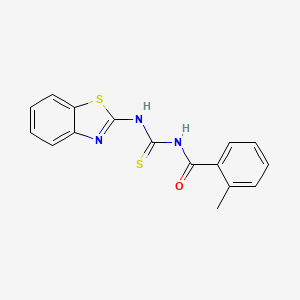![molecular formula C24H18N2O4 B11651570 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11651570.png)
2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione: 21HBMBA , belongs to the benzimidazole derivatives. It is a white crystalline compound with various alternative names, including azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .
Métodos De Preparación
Synthetic Routes:: The synthetic routes for 21HBMBA involve the introduction of a benzimidazole moiety onto an anthracene-9,10-dione scaffold. Specific methods may vary, but a common approach includes the condensation of an anthracene-9,10-dione derivative with a benzimidazole derivative under suitable reaction conditions.
Industrial Production:: While detailed industrial production methods are not widely available, laboratory-scale synthesis provides insights into the compound’s preparation. Researchers typically employ organic synthesis techniques to obtain 21HBMBA.
Análisis De Reacciones Químicas
Reactivity:: 21HBMBA can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For example:
Oxidation: Treatment with oxidizing agents (e.g., KMnO₄) can lead to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction using reducing agents (e.g., NaBH₄) may yield partially reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the anthracene core.
Major Products:: The major products formed during these reactions include derivatives with modified functional groups or altered aromatic systems.
Aplicaciones Científicas De Investigación
21HBMBA finds applications across various scientific fields:
Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigations focus on its potential as a drug candidate or as a pharmacophore for designing new compounds.
Industry: Its unique properties may be harnessed in materials science or optoelectronics.
Mecanismo De Acción
The precise mechanism by which 21HBMBA exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological activities.
Comparación Con Compuestos Similares
While 21HBMBA is distinctive due to its benzimidazole-anthracene hybrid structure, similar compounds include other benzimidazole derivatives and anthracene-based molecules.
Propiedades
Fórmula molecular |
C24H18N2O4 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C24H18N2O4/c27-15(12-26-14-25-21-7-3-4-8-22(21)26)13-30-16-9-10-19-20(11-16)24(29)18-6-2-1-5-17(18)23(19)28/h1-11,14-15,27H,12-13H2 |
Clave InChI |
FYSHUOMEMCKYCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCC(CN4C=NC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-imino-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11651487.png)
![propan-2-yl 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11651498.png)

![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]benzamide](/img/structure/B11651516.png)
![2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide](/img/structure/B11651518.png)
![(6Z)-5-Imino-6-[(3-methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11651521.png)
![ethyl 3-(3-{(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11651522.png)
![ethyl (2Z)-2-(4-fluorobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651529.png)
![N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11651533.png)

![2-(5-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methoxyphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11651539.png)
![2-[[5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B11651556.png)
![(2Z)-2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11651558.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11651565.png)
